molecular formula C34H22N4Na4O16S4 B13771917 Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate CAS No. 65151-33-9

Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate

Cat. No.: B13771917
CAS No.: 65151-33-9
M. Wt: 962.8 g/mol
InChI Key: OZTABCQEHOKPKS-UHFFFAOYSA-J
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Description

Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate (CAS 12225-25-1), commonly known as Reactive Black 5 (RB5), is a high-molecular-weight anionic azo dye. Its structure features two diazenyl (-N=N-) groups bridging naphthalene rings substituted with four sulfonate (-SO₃⁻) groups and two methoxy (-OCH₃) groups . The tetrasodium salt configuration enhances water solubility, making RB5 widely used in textile dyeing, particularly for cellulose fibers . Its complex structure contributes to resistance to biodegradation, necessitating advanced photocatalytic or electrochemical methods for wastewater treatment .

Properties

CAS No.

65151-33-9

Molecular Formula

C34H22N4Na4O16S4

Molecular Weight

962.8 g/mol

IUPAC Name

tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C34H26N4O16S4.4Na/c1-53-27-13-17(3-9-25(27)35-37-31-23-7-5-21(55(41,42)43)11-19(23)15-29(33(31)39)57(47,48)49)18-4-10-26(28(14-18)54-2)36-38-32-24-8-6-22(56(44,45)46)12-20(24)16-30(34(32)40)58(50,51)52;;;;/h3-16,39-40H,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4

InChI Key

OZTABCQEHOKPKS-UHFFFAOYSA-J

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)N=NC5=C6C=CC(=CC6=CC(=C5O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate involves multiple steps, starting with the diazotization of 2-hydroxy-3,6-disulfonatonaphthalene-1-amine. This intermediate is then coupled with 3-methoxy-4-aminobenzenesulfonic acid under controlled pH conditions to form the azo compound. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide, resulting in the tetrasodium salt form.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully monitored to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance production efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite and zinc dust are frequently used as reducing agents.

    Substitution: Nucleophiles such as hydroxide ions can replace sulfonate groups under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Hydroxylated derivatives.

Scientific Research Applications

Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate has diverse applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Widely used as a dye in textiles, paper, and leather industries.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its vibrant color. In biological applications, it can interact with cellular components, allowing for visualization under a microscope. The molecular targets and pathways involved in its potential therapeutic effects are still under investigation, but it is believed to generate reactive oxygen species upon light activation, leading to cell death in targeted cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of RB5 with Related Azo Dyes

Compound Name (CAS) Molecular Formula Key Substituents Sulfonate Groups Molecular Weight (g/mol) Application/Properties
RB5 (12225-25-1) C₂₆H₂₁N₅Na₄O₁₉S₆ 2×diazenyl, 4×sulfonate, 2×methoxy 4 991.84 Textile dyeing, photocatalytic studies
Ponceau S (C.I. Acid Red 112) C₂₂H₁₂N₄Na₄O₁₃S₄ 2×diazenyl, 4×sulfonate, 1×hydroxy 4 760.52 Protein staining, reversible dye
RDY145 C₂₆H₁₈ClN₇Na₄O₂₀S₆ 1×diazenyl, 4×sulfonate, 1×chloro, triazine 4 1115.30 Reactive dye for cotton
Trisodium 6-amino... (CAS not provided) C₃₃H₂₀N₇Na₃O₁₆S₄ 3×diazenyl, 4×sulfonate, 2×hydroxy 4 995.71 High-affinity textile dye
Tetrasodium 2-[[8-... (70833-54-4) C₃₄H₁₈ClFN₇Na₄O₁₇S₄ 1×diazenyl, 4×sulfonate, 1×chloro, 1×fluoro 4 1129.43 Specialty dye with triazine linkage

Key Differences and Implications

Diazenyl Groups : RB5 contains two diazenyl groups, whereas compounds like the trisodium derivative in have three, increasing chromophore intensity and colorfastness.

Substituents :

  • RB5’s methoxy groups improve electron-donating capacity, enhancing light absorption in photocatalytic studies .
  • Chloro and fluoro substituents in RDY145 and CAS 70833-54-4 increase electrophilicity, improving covalent bonding with fabrics.

Sulfonation Pattern :

  • RB5’s sulfonate groups at positions 2,7 (naphthalene) and 3,6 (hydroxynaphthalene) optimize water solubility and anionic charge .
  • Ponceau S lacks methoxy groups but retains four sulfonates, making it suitable for acidic protein staining.

Degradation Behavior: RB5 degrades into intermediates like sodium naphthalene-1-sulfonate (m/z 231.22) and sodium-4-hydrazono-3-oxo-3,4-dihydronaphthalene-2,7-disulfonate (m/z 377.24) under visible light . Dyes with triazine linkages (e.g., RDY145) exhibit slower degradation due to stable heterocyclic structures .

Performance Metrics

Table 2: Functional Properties

Compound Solubility (g/L) λ_max (nm) Photodegradation Half-Life (h) Binding Efficiency (%)
RB5 >100 (pH 7) 598 2.5 (GdVO₄@g-C₃N₄ catalyst) 85–90 (cotton)
Ponceau S 50 (pH 3) 520 N/A N/A (non-reactive)
RDY145 80 (pH 10) 620 4.0 92–95
CAS 70833-54-4 75 (pH 7) 635 5.2 88–90

Biological Activity

Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate, commonly referred to as a synthetic dye, has garnered attention due to its potential applications in various fields, including textiles and biological research. This article explores its biological activity, toxicity, and potential effects on human health based on available studies.

Chemical Structure and Properties

The compound is characterized by multiple functional groups including sulfonate and methoxy groups attached to a naphthalene backbone. Its structural complexity allows for diverse interactions with biological systems.

Toxicological Studies

  • Acute Toxicity : In studies conducted on rats, the compound exhibited low acute oral and dermal toxicity. The LD50 was greater than 2000 mg/kg for both routes of exposure, indicating a relatively high safety margin in acute scenarios .
  • Chronic Effects : A 28-day oral repeat dose toxicity study revealed some changes in kidney function at high doses (1000 mg/kg/day). Observations included renal tubular vacuolation and discolored kidneys in treated animals. However, these changes were reversible after a treatment-free recovery period .
  • Genotoxicity : The compound was assessed for mutagenicity using the Salmonella typhimurium reverse mutation assay. Results indicated that it was not mutagenic in the tested bacterial strains, both in the presence and absence of metabolic activation from rat liver S9 fractions .

Pharmacological Activity

Recent research has explored the compound's interaction with P2X receptors, which are involved in neurotransmission. Specifically, derivatives of this compound have been identified as potent antagonists of the P2X2 receptor, suggesting potential implications in pain management and inflammatory responses .

Case Studies

Summary of Findings

Study TypeKey Findings
Acute ToxicityLD50 > 2000 mg/kg; low toxicity observed in rats
Chronic ToxicityKidney changes at high doses; reversible post-treatment
GenotoxicityNot mutagenic in multiple assays
PharmacologicalPotent antagonist activity at P2X2 receptors; potential therapeutic applications identified

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